molecular formula C21H28ClNO3 B15188908 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride CAS No. 10503-18-1

2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride

Cat. No.: B15188908
CAS No.: 10503-18-1
M. Wt: 377.9 g/mol
InChI Key: ZYBYLUFJVWSUII-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its complex structure, which includes a diethylamino group, a methylethyl group, and a phenylbenzeneacetate moiety. This compound is often used in scientific research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride typically involves multiple steps, starting with the preparation of the alpha-hydroxy-alpha-phenylbenzeneacetate intermediate. This intermediate is then reacted with 2-(diethylamino)-1-methylethyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. Industrial production methods may also involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylacetate hydrochloride
  • 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylpropionate hydrochloride
  • 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbutyrate hydrochloride

Uniqueness

2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the phenylbenzeneacetate moiety, combined with the diethylamino and methylethyl groups, makes this compound particularly versatile in various chemical reactions and applications.

Properties

CAS No.

10503-18-1

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

1-(diethylamino)propan-2-yl 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-4-22(5-2)16-17(3)25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,24H,4-5,16H2,1-3H3;1H

InChI Key

ZYBYLUFJVWSUII-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Related CAS

57-36-3 (Parent)

Origin of Product

United States

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